1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
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Overview
Description
1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone is a complex organic compound that features a piperazine ring substituted with a methoxybenzyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone typically involves the following steps:
Formation of 4-(4-Methoxybenzyl)piperazine: This intermediate can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.
Coupling Reaction: The intermediate 4-(4-Methoxybenzyl)piperazine is then reacted with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Methoxybenzyl)piperazine-2-carboxylic acid.
Reduction: Formation of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxyethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxybenzyl and phenoxyethanone moieties may also contribute to its overall biological effects by interacting with different pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: A simpler compound with similar structural features but lacking the phenoxyethanone moiety.
2-Phenoxy-1-ethanone: Contains the phenoxyethanone moiety but lacks the piperazine ring.
4-(4-Methoxyphenyl)piperazine: Similar to 1-(4-Methoxybenzyl)piperazine but with a different substitution pattern.
Uniqueness
1-[4-(4-Methoxybenzyl)piperazino]-2-phenoxy-1-ethanone is unique due to its combination of a piperazine ring, a methoxybenzyl group, and a phenoxyethanone moiety
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-7-17(8-10-18)15-21-11-13-22(14-12-21)20(23)16-25-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMRHSKKMIFYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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